molecular formula C21H24ClN3O B3006692 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide CAS No. 867159-68-0

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide

Cat. No. B3006692
CAS RN: 867159-68-0
M. Wt: 369.89
InChI Key: RLDFWCMFPTXJHS-ICFOKQHNSA-N
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Description

The compound "3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide" is a synthetic molecule that may be related to various pharmacologically active compounds. While the exact compound is not described in the provided papers, similar structures have been synthesized and evaluated for their binding affinities to certain receptors, such as dopamine D4 and D2 receptor subtypes , and for their antagonistic activity on the farnesoid X receptor (FXR) . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment . Another study describes the systematic exploration of structure-activity relationships (SAR) to improve the potency and stability of FXR antagonists . Although the exact synthesis of "this compound" is not detailed, these papers suggest that similar compounds are synthesized through multi-step organic reactions, which may include amidation, alkylation, and arylation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. For instance, vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds were investigated using UV-vis, FT-IR, and FT-Raman spectroscopy, complemented by density functional theory (DFT) calculations . Similarly, the crystal structure, spectral IR, NMR, and UV-Vis investigations of a benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide compound were performed using X-ray diffraction and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and potential energy distributions of such compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their electronic properties, such as frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses . These properties give an indication of how the compound might interact with other molecules and participate in chemical reactions. For example, the presence of electron-rich and electron-deficient regions within the molecule can suggest sites of nucleophilic and electrophilic attack, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structure. The vibrational spectra provide information about the stability of the molecule and the nature of its chemical bonds . The electronic spectra and electrochemical properties, such as excitation energies and dipole moments, offer insights into the compound's UV-Vis absorbance and potential for redox reactions . Additionally, the non-linear optical (NLO) properties can be indicative of the compound's potential application in materials science .

Scientific Research Applications

Synthesis and Molecular Insight

  • A study focused on the synthesis of enaminones related to this compound, providing insights into their molecular and electronic properties. This protocol offered advantages like no need for intermediate separation and high yield of target compounds (Barakat et al., 2020).

Biological Activities

  • Some derivatives of this compound were investigated for their potential as serotonin receptor ligands (Kowalska & Kowalski, 2005).
  • Another study synthesized benzyl piperazine with pyrimidine and isoindolinedione, screening them for antibacterial activity, indicating potential medicinal applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Pharmacological Evaluation

  • Compounds similar to 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide were evaluated for their role in treating L-dopa-associated dyskinesia in Parkinson's Disease (Riddle et al., 2011).
  • Another study focused on halogenated and non‐halogenated arylpiperazin derivatives, exploring their affinities at various receptors, which could inform the development of neuroleptics (Tomić et al., 2011).

Novel Synthesis Approaches

  • Research on the synthesis of novel benzotriazole compounds containing a thioamide group showed potential antifungal activity (Xu et al., 2006).

Anticonvulsant Activity

  • A study synthesized a series of compounds, including derivatives of this chemical, which showed promising anticonvulsant activity (Siddiqui et al., 2014).

properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c1-17(15-21(26)23-20-9-7-19(22)8-10-20)25-13-11-24(12-14-25)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,26)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDFWCMFPTXJHS-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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